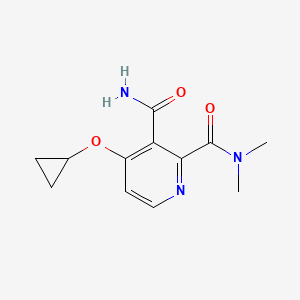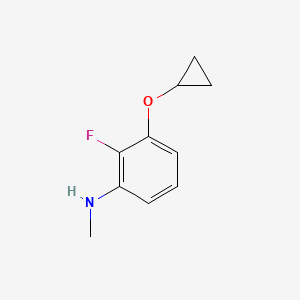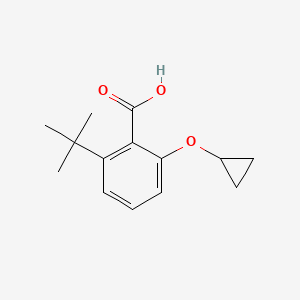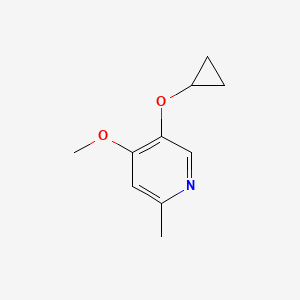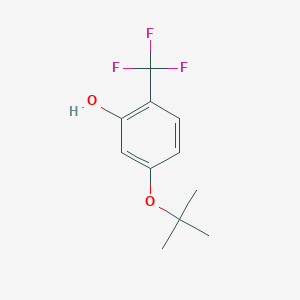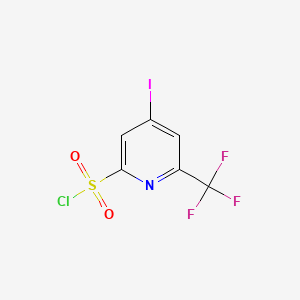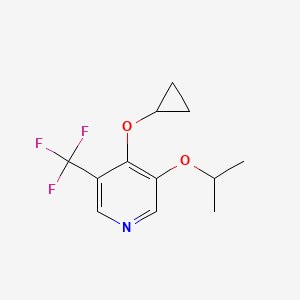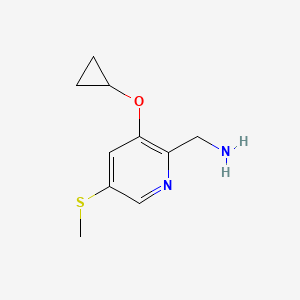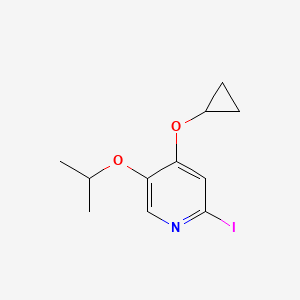
3-Amino-6-(2-ethoxy-2-oxoethyl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-(2-ethoxy-2-oxoethyl)pyridine-2-carboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family This compound features a pyridine ring substituted with an amino group at the 3-position, an ethoxy group at the 6-position, and a carboxylic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(2-ethoxy-2-oxoethyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-chloropyridine, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Ethoxycarbonylation: The 6-position of the pyridine ring is functionalized with an ethoxycarbonyl group through a reaction with ethyl chloroformate.
Hydrolysis: The final step involves hydrolysis of the ester group to yield the carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Amino-6-(2-ethoxy-2-oxoethyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Amino-6-(2-ethoxy-2-oxoethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The ethoxy group may also influence the compound’s lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison:
- Picolinic acid: Lacks the amino and ethoxy groups, making it less versatile in terms of functional group interactions.
- Nicotinic acid: Similar structure but without the ethoxy group, leading to different chemical reactivity and biological activity.
- Isonicotinic acid: Substitution pattern differs, affecting its chemical properties and applications.
Propiedades
Número CAS |
1393532-35-8 |
|---|---|
Fórmula molecular |
C10H12N2O4 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
3-amino-6-(2-ethoxy-2-oxoethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4/c1-2-16-8(13)5-6-3-4-7(11)9(12-6)10(14)15/h3-4H,2,5,11H2,1H3,(H,14,15) |
Clave InChI |
QUTGPNBNXIPHGO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NC(=C(C=C1)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


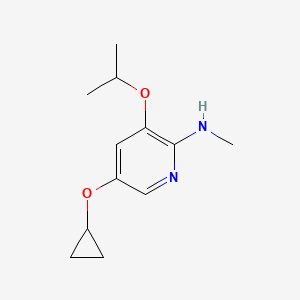
![1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone](/img/structure/B14834661.png)

